molecular formula C7H5Br2Cl B7880658 1,2-Dibromo-4-chloro-5-methylbenzene

1,2-Dibromo-4-chloro-5-methylbenzene

Cat. No.: B7880658
M. Wt: 284.37 g/mol
InChI Key: PHBNZSWOHPHREA-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-chloro-5-methylbenzene is an aromatic compound with the molecular formula C7H5Br2Cl It is characterized by the presence of two bromine atoms, one chlorine atom, and one methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-chloro-5-methylbenzene can be synthesized through several methods, including:

  • Halogenation of 4-chloro-5-methylbenzene: : This method involves the bromination of 4-chloro-5-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature or slightly elevated temperatures.

  • Electrophilic Aromatic Substitution: : Another approach is the electrophilic aromatic substitution of 1,2-dibromo-5-methylbenzene with chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-chloro-5-methylbenzene undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.

  • Reduction Reactions: : The compound can be reduced to form 4-chloro-5-methylbenzene by using reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl).

  • Oxidation Reactions: : Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 1,2-dihydroxy-4-chloro-5-methylbenzene or 1,2-diamino-4-chloro-5-methylbenzene.

    Reduction: Formation of 4-chloro-5-methylbenzene.

    Oxidation: Formation of 4-chloro-5-methylbenzoic acid or 4-chloro-5-methylbenzaldehyde.

Scientific Research Applications

1,2-Dibromo-4-chloro-5-methylbenzene has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in studies to understand the interaction of halogenated aromatic compounds with biological systems.

  • Medicine: : Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

  • Industry: : Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-chloro-5-methylbenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methyl group contributes to the compound’s hydrophobic character, influencing its solubility and distribution in biological systems.

Comparison with Similar Compounds

1,2-Dibromo-4-chloro-5-methylbenzene can be compared with other halogenated aromatic compounds, such as:

    1,2-Dibromo-4-chlorobenzene: Lacks the methyl group, which affects its chemical reactivity and physical properties.

    1,2-Dibromo-4-methylbenzene: Lacks the chlorine atom, leading to different substitution and reduction reactions.

    1,2-Dichloro-4-bromo-5-methylbenzene: Contains two chlorine atoms and one bromine atom, resulting in distinct chemical behavior.

Properties

IUPAC Name

1,2-dibromo-4-chloro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBNZSWOHPHREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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